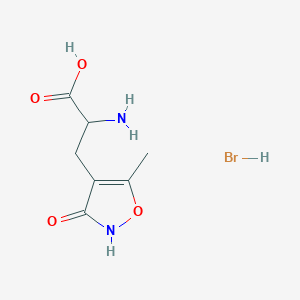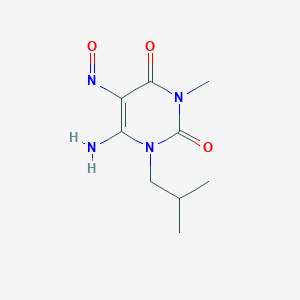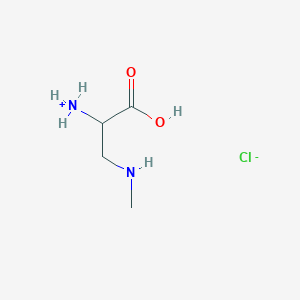
Bapta-tmfm
Vue d'ensemble
Description
BAPTA-TMFM is a fluorescent chelating indicator used to study the role of cytosolic free calcium .
Synthesis Analysis
Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications are used in the synthesis of BAPTA-TMFM . The structure of these probes is mainly composed of three parts: the recognition group, the fluorophore, and the linking group .
Molecular Structure Analysis
The molecular formula of BAPTA-TMFM is C28H34N2O11 . Its exact mass is 574.22 and the molecular weight is 574.580 . The structure of BAPTA-TMFM involves the two aniline functions, the two central ether oxygens, and the four carboxylates .
Chemical Reactions Analysis
BAPTA-type molecules, including BAPTA-TMFM, complex Ca2+ in an octacoordinated fashion .
Physical And Chemical Properties Analysis
The physical and chemical properties of BAPTA-TMFM include a molecular weight of 574.58 and a molecular formula of C28H34N2O11 .
Applications De Recherche Scientifique
- Caution : These effects are not necessarily related to calcium signaling, challenging previous assumptions about BAPTAi’s mechanisms .
Cancer Research: Targeting MCL-1-Dependent Cancer Cells
Metabolic Regulation: Inhibition of PFKFB3
Bioimaging and Detection
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .
Mode of Action
Bapta-TMFM interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .
Biochemical Pathways
The chelation of calcium ions by Bapta-TMFM affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .
Pharmacokinetics
Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The action of Bapta-TMFM results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by Bapta-TMFM leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .
Action Environment
The action, efficacy, and stability of Bapta-TMFM can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .
Propriétés
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTVRWOCZLYLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370721 | |
| Record name | BAPTA-TMFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bapta-tmfm | |
CAS RN |
96315-11-6 | |
| Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAPTA-TMFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)






![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)